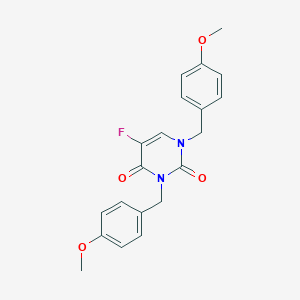

1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Description

BenchChem offers high-quality 1,3-Bis(4-methoxybenzyl)-5-fluorouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-methoxybenzyl)-5-fluorouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,13H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYGWQHJJWACMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635353 | |

| Record name | 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897304-05-1 | |

| Record name | 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, a key intermediate in the development of fluoropyrimidine-based therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of 5-Fluorouracil and its N-Substituted Derivatives

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, particularly for gastrointestinal tumors and other solid cancers.[1] Its clinical efficacy, however, is often hampered by significant side effects.[1] A primary strategy to mitigate this toxicity and improve the pharmacological profile of 5-FU involves the synthesis of its derivatives, particularly at the N-1 and N-3 positions of the pyrimidine ring.[1] Such modifications can lead to prodrugs with enhanced metabolic stability, improved selectivity, and potentially lower toxicity.[1] The alkylation of these positions can render the 5-FU molecule temporarily inactive, creating a "latent depot form" that can be activated under specific physiological conditions.[2][3][4] The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil serves as a critical step in creating such advanced therapeutic candidates.

The addition of the 4-methoxybenzyl (PMB) groups at the N1 and N3 positions is a strategic choice. These protecting groups are known for their stability under various conditions but can be cleaved under specific oxidative or acidic environments, which is a desirable characteristic for prodrug activation. This guide will focus on a robust and efficient method for the synthesis of this key disubstituted intermediate.

Synthesis Protocol: A Step-by-Step Guide

The following protocol is a detailed, field-proven methodology for the synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil.

Reagents and Materials

| Reagent/Material | Quantity | Moles (mmol) | Purpose |

| 5-Fluorouracil | 260 mg | 2 | Starting material |

| Potassium Carbonate (K₂CO₃) | 663 mg | 4.8 | Base |

| Anhydrous Dimethylformamide (DMF) | 5 mL + 2 mL | - | Solvent |

| 4-Methoxybenzyl bromide | 0.87 mL | 6 | Alkylating agent |

| Ethyl Acetate (EtOAc) | As needed | - | Extraction solvent |

| Hexanes | As needed | - | Chromatography eluent |

| Water (H₂O) | As needed | - | Washing agent |

| Brine | As needed | - | Washing agent |

| Magnesium Sulfate (MgSO₄) | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup : To an oven-dried 3-neck flask under an argon atmosphere, add 5-Fluorouracil (260 mg, 2 mmol) and potassium carbonate (663 mg, 4.8 mmol).[5] The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

-

Solvent Addition and Initial Stirring : Add anhydrous DMF (5 mL) to the flask. Stir the mixture vigorously for 1 hour. This will result in the formation of a thick gel.[5] The potassium carbonate acts as a base to deprotonate the N1 and N3 positions of the 5-fluorouracil, making them nucleophilic. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and the subsequent nucleophilic substitution.

-

Addition of the Alkylating Agent : To the gel, add an additional 2 mL of DMF followed by 4-methoxybenzyl bromide (0.87 mL, 6 mmol).[5] The excess of the alkylating agent ensures the complete dialkylation of the 5-fluorouracil.

-

Reaction Monitoring : Stir the reaction mixture for 24 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 2:1 hexanes/EtOAc solvent system until completion is observed.[5]

-

Work-up : Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer with water and then with brine.[5] This washing sequence removes the DMF and any remaining inorganic salts.

-

Drying and Concentration : Dry the organic layer over MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

-

Purification : Purify the crude product by silica gel column chromatography using a 1:1 EtOAc/Hexanes eluent system. This will afford the 1,3-Bis(4-methoxybenzyl)-5-fluorouracil as a white solid with a high yield of 94% (693 mg).[5]

Chemical Reaction Scheme

Caption: Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil from 5-Fluorouracil.

Characterization Data

The synthesized compound, 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, is a white solid with the following properties:

-

Molecular Formula : C₂₀H₁₉FN₂O₄[6]

-

Molecular Weight : 370.35 g/mol [6]

-

Solubility : Soluble in Chloroform, Dimethylformamide (DMF), DMSO, and Ethyl Acetate.[6]

-

Storage : Should be stored at room temperature.[6]

Discussion and Mechanistic Insights

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil proceeds via a standard Sₙ2 mechanism. The potassium carbonate is a sufficiently strong base to deprotonate the acidic N-H protons of the 5-fluorouracil ring, generating a dianion which acts as a potent nucleophile. The subsequent addition of the electrophilic 4-methoxybenzyl bromide results in the displacement of the bromide ion and the formation of the N-C bond at both the N1 and N3 positions.

The choice of DMF as a solvent is critical for the success of this reaction. Its polar aprotic nature stabilizes the charged intermediates and facilitates the Sₙ2 reaction pathway. Furthermore, its high boiling point allows for heating if the reaction is sluggish at room temperature, although in this reported protocol, it proceeds efficiently without external heating.

The purification by silica gel chromatography is effective in separating the desired disubstituted product from any unreacted starting material, monosubstituted intermediates, and other byproducts. The choice of the eluent system (1:1 EtOAc/Hexanes) provides a good separation factor for these compounds on a silica stationary phase.

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. By understanding the rationale behind each step, from the choice of reagents to the purification method, researchers can confidently and efficiently produce this valuable intermediate for further drug development studies. The high yield and straightforward nature of this protocol make it an excellent choice for both academic and industrial research settings.

References

- Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil.

- N-Alkylated deriv

- N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. PubMed Central.

- 1,3-Bis(4-methoxybenzyl)-5-fluorouracil - Data Sheet.

- On the Alkylation of 5-Fluorouracil-Some Recent Findings.

- A New Method for the Synthesis of N3-alkyl

- N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. PubMed.

- CAS 897304-05-1 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. BOC Sciences.

- 1,3-Bis(4-methoxybenzyl)-5-fluorouracil | 897304-05-1. ChemicalBook.

- Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives.

Sources

- 1. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

An In-Depth Technical Guide to 1,3-Bis(4-methoxybenzyl)-5-fluorouracil: A Prodrug Approach in Fluoropyrimidine Chemistry

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil (CAS Number: 897304-05-1), a key derivative of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). Synthesized as a lipophilic prodrug, this molecule represents a strategic approach to overcoming the pharmacological limitations of 5-FU. This document details its chemical properties, provides an established, step-by-step synthesis protocol, and explores its theoretical mechanism of action as a prodrug. The guide is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and medicinal chemistry, offering insights into the rationale and experimental basis for designing advanced fluoropyrimidine therapeutics. While extensive preclinical and clinical data for this specific compound are not publicly available, this guide establishes its significance as a synthetic intermediate and a model for N1,N3-disubstituted 5-FU prodrugs.

Introduction: The Rationale for 5-Fluorouracil Prodrugs

5-Fluorouracil (5-FU), first synthesized in 1957, remains a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its primary mechanism of action involves the intracellular conversion to active metabolites that interfere with DNA and RNA synthesis, ultimately leading to cell death.[3][4] The main cytotoxic effects are attributed to:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, depleting thymidine, an essential precursor for DNA synthesis.[3]

-

Incorporation into Nucleic Acids: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively, leading to disruption of their normal functions.[3]

Despite its efficacy, the clinical utility of 5-FU is hampered by significant drawbacks, including a short plasma half-life, non-specific toxicity to healthy, rapidly dividing cells (e.g., in the bone marrow and gastrointestinal tract), and the development of drug resistance.[2][5]

The development of 5-FU prodrugs is a well-established strategy to mitigate these issues. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. By modifying the 5-FU molecule, researchers aim to:

-

Enhance Lipophilicity: Improve absorption and membrane permeability.

-

Improve Pharmacokinetic Profile: Achieve sustained release of 5-FU, maintaining therapeutic concentrations over a longer period.

-

Target Tumor Tissues: Exploit specific enzymes that are overexpressed in tumor cells to selectively release 5-FU at the site of action.

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a prime example of this strategy. By substituting both the N1 and N3 positions of the pyrimidine ring with lipophilic 4-methoxybenzyl (PMB) groups, the molecule's overall lipophilicity is significantly increased. These benzyl groups serve as protecting groups that are designed to be cleaved in vivo to release the active 5-FU.

Physicochemical Properties

A clear understanding of the molecule's fundamental properties is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 897304-05-1 | [2] |

| Molecular Formula | C₂₀H₁₉FN₂O₄ | [2] |

| Molecular Weight | 370.35 g/mol | [2] |

| Appearance | White Solid | [2] |

| IUPAC Name | 5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione | N/A |

| Solubility | Soluble in Chloroform, Dimethylformamide (DMF), DMSO, Ethyl Acetate | [2] |

Synthesis and Characterization

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a well-documented procedure, typically achieved through the N-alkylation of 5-fluorouracil. The protocol described herein is based on established methodologies.[6]

Synthesis Workflow

The synthesis involves a direct double N-alkylation of 5-fluorouracil using 4-methoxybenzyl bromide in the presence of a base.

Caption: Synthetic workflow for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil.

Detailed Experimental Protocol

This protocol is adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.[6]

Materials:

-

5-Fluorouracil (2.0 mmol)

-

Potassium Carbonate (K₂CO₃) (4.8 mmol)

-

4-Methoxybenzyl bromide (6.0 mmol)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To an oven-dried, three-neck flask under an argon atmosphere, add 5-Fluorouracil (260 mg, 2 mmol) and K₂CO₃ (663 mg, 4.8 mmol).

-

Add anhydrous DMF (5 mL) and stir the mixture for 1 hour. The mixture will form a thick gel.

-

Add an additional 2 mL of DMF, followed by 4-methoxybenzyl bromide (0.87 mL, 6 mmol).

-

Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 2:1 hexanes/EtOAc mobile phase.

-

Upon completion, dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 1:1 EtOAc/Hexanes eluent to afford the product as a white solid (yields reported up to 94%).[6]

Characterization Data

The structure of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR (500 MHz, CDCl₃) δ: 7.50 (m, 2H), 7.22 (m, 2H), 7.14 (d, J = 5.36 Hz, 1H), 6.89 (m, 2H), 6.85 (m, 2H), 5.10 (s, 2H), 4.83 (s, 2H), 3.81 (s, 3H), 3.79 (s, 3H).[6]

Proposed Mechanism of Action as a Prodrug

As a prodrug, 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is designed to be inactive in its administered form. Its therapeutic activity is contingent upon the in vivo cleavage of the N-benzyl protecting groups to release the parent 5-FU.

Prodrug Activation Pathway

The cleavage of N-benzyl groups can occur through enzymatic processes, particularly via oxidative enzymes in the liver such as cytochrome P450.[7][8] The para-methoxy substitution on the benzyl rings can influence the rate of this cleavage. Once the benzyl groups are removed, 5-FU is released and can enter its established metabolic activation pathway.

Caption: Proposed bioactivation pathway of the prodrug to exert cytotoxic effects.

Rationale for the Bis(4-methoxybenzyl) Substituents

The choice of the 4-methoxybenzyl (PMB) groups is strategic for several reasons:

-

Increased Lipophilicity: The aromatic rings and ether linkages significantly increase the molecule's lipophilicity compared to the highly polar 5-FU. This is predicted to enhance its ability to cross cell membranes and potentially improve its oral bioavailability.

-

Metabolic Lability: Benzyl groups are known protecting groups in organic synthesis that can be cleaved under various conditions. In a biological context, they are susceptible to oxidative metabolism, which provides a pathway for the controlled release of the active drug.

-

Modulation of Release Rate: The electronic properties of the benzyl ring can be tuned to alter the rate of cleavage. The electron-donating methoxy group at the para position may stabilize a potential benzylic carbocation intermediate during oxidative cleavage, thereby influencing the rate of 5-FU release.

Preclinical and Clinical Perspectives

A thorough review of the scientific literature reveals that 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is primarily documented as a synthetic intermediate.[6] It serves as a protected form of 5-FU used in multi-step syntheses of more complex molecules.

To date, there are no publicly available, peer-reviewed studies detailing the preclinical or clinical evaluation of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil as a standalone therapeutic agent. Specifically, data on the following are lacking:

-

In Vitro Cytotoxicity: IC₅₀ values against a panel of cancer cell lines.

-

In Vivo Efficacy: Antitumor activity in animal models (e.g., xenograft studies).

-

Pharmacokinetics: Data on absorption, distribution, metabolism, and excretion (ADME), including the rate and extent of conversion to 5-FU in vivo.

-

Toxicology: Safety profile and comparison to conventional 5-FU.

While the conceptual basis for this compound as a prodrug is sound, its therapeutic potential remains unproven in the public domain. Further research would be required to validate its efficacy and safety profile.

Conclusion and Future Directions

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a chemically well-defined, lipophilic derivative of 5-fluorouracil. Its synthesis is efficient and high-yielding, making it a valuable intermediate for medicinal chemists. The design of this molecule aligns with established principles of prodrug strategy, aiming to enhance the therapeutic index of 5-FU by modifying its physicochemical properties.

The primary value of this compound, based on current literature, lies in its role as a protected precursor in organic synthesis. While it holds theoretical promise as a prodrug, its potential as a clinical candidate is speculative without dedicated preclinical and clinical investigation.

Future research should focus on:

-

In Vitro Evaluation: Assessing the cytotoxicity of the compound against a diverse panel of cancer cell lines to determine if it possesses intrinsic activity or requires bioactivation.

-

Metabolic Stability Studies: Investigating its stability in liver microsomes and plasma to understand the rate and mechanism of its conversion to 5-FU.

-

Pharmacokinetic and Efficacy Studies: If in vitro data are promising, advancing to animal models to evaluate its pharmacokinetic profile, antitumor efficacy, and toxicity compared to standard 5-FU therapy.

Such studies would be crucial to transition 1,3-Bis(4-methoxybenzyl)-5-fluorouracil from a synthetic tool to a potential therapeutic agent.

References

-

Natick, R. A., et al. (2010). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PMC, NIH. Available at: [Link]

-

Martino, R., et al. (2003). The prodrugs of 5-fluorouracil. Current medicinal chemistry. Available at: [Link]

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

-

Long, H., et al. (2013). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. Available at: [Link]

-

PubChem. (n.d.). 5-fluorouracil. National Center for Biotechnology Information. Available at: [Link]

- Barbayianni, E., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry.

- Almendros, M., et al. (2006). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry.

Sources

- 1. Pharmacokinetics of intravitreal 5-fluorouracil prodrugs in silicone oil: experimental studies in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel compound 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic, causality-driven approach to structural verification. Every analytical step is rationalized, providing a self-validating workflow that ensures the highest degree of scientific integrity.

Introduction: The Rationale for Rigorous Elucidation

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a derivative of 5-fluorouracil (5-FU), a cornerstone antimetabolite in chemotherapy.[1][2] The addition of two 4-methoxybenzyl groups at the N1 and N3 positions is intended to modify its pharmacological profile, potentially enhancing its therapeutic index by altering properties such as solubility, membrane permeability, and metabolic stability. Precise confirmation of its covalent structure is a non-negotiable prerequisite for any further preclinical or clinical development. An unambiguous structural assignment underpins all subsequent biological and toxicological data, forming the bedrock of its intellectual property and regulatory filings.

The Strategic Workflow: An Orthogonal Approach

The elucidation process is not a linear checklist but a logical, interconnected workflow. Each technique provides a unique piece of the structural puzzle, and their collective data provide a comprehensive and validated picture.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone

NMR spectroscopy is the most powerful tool for determining the detailed covalent framework of an organic molecule in solution. For this specific molecule, a suite of NMR experiments is required.

Proton (¹H) NMR Spectroscopy

Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling. This is the first and most crucial step in piecing together the molecular fragments.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ can be useful for observing exchangeable protons if needed.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Data & Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzyl groups, the methylene bridge protons, the methoxy protons, and the single proton on the uracil ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 (Uracil) | ~7.5 - 8.1 | Doublet (d) | 1H | This proton is adjacent to the fluorine atom at C-5, leading to a characteristic doublet due to ³J(H-F) coupling.[2][3] |

| Aromatic (Benzyl, ortho to CH₂) | ~7.1 - 7.3 | Multiplet/Doublet | 4H | Protons on the benzyl rings closest to the electron-withdrawing uracil moiety. |

| Aromatic (Benzyl, ortho to OCH₃) | ~6.8 - 6.9 | Multiplet/Doublet | 4H | Protons on the benzyl rings influenced by the electron-donating methoxy group. |

| Methylene (N-CH₂-Ar) | ~4.8 - 5.2 | Singlet (s) | 4H | Two equivalent CH₂ groups connecting the benzyl rings to the uracil nitrogens.[4] |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 6H | Two equivalent methoxy groups on the benzyl rings.[4] |

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl, etc.). Crucially, coupling to the fluorine atom will provide definitive evidence for the substitution pattern on the uracil ring.

Experimental Protocol:

-

Sample: Same as for ¹H NMR.

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Expected Data & Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature | Rationale |

| C=O (C2, C4) | ~150 - 160 | Two distinct signals | Carbonyl carbons of the uracil ring. C4 will be a doublet due to coupling with F. |

| C-F (C5) | ~140 | Doublet (¹J(C-F)) | The carbon directly bonded to fluorine will show a large one-bond coupling constant (~230 Hz).[2] |

| C-H (C6) | ~130 | Doublet (²J(C-F)) | The adjacent carbon will show a smaller two-bond coupling constant (~34 Hz).[2] |

| Aromatic (Benzyl) | ~114 - 159 | Multiple signals | Aromatic carbons of the two 4-methoxybenzyl groups. |

| Methylene (N-CH₂) | ~45 - 55 | Single signal | Methylene bridge carbons. |

| Methoxy (-OCH₃) | ~55 | Single signal | Methoxy carbons.[5] |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Causality: ¹⁹F NMR is highly specific and sensitive for the fluorine atom. It provides a direct confirmation of the fluorine's presence and its chemical environment. The chemical shift is highly diagnostic for fluoropyrimidines.[6][7][8]

Experimental Protocol:

-

Sample: Same as for ¹H NMR.

-

Instrument: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Program: Standard single pulse.

-

Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm or trifluoroacetic acid).

-

Expected Data & Interpretation: A single resonance is expected, appearing as a doublet due to coupling with the H-6 proton. The chemical shift will be characteristic of a fluorine atom attached to an sp² carbon in a pyrimidine ring.[9][10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: MS provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. Fragmentation patterns (MS/MS) offer corroborating evidence for the proposed structure by showing how the molecule breaks apart under energetic conditions.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) is preferred for its soft ionization, which minimizes fragmentation and provides a strong protonated molecular ion [M+H]⁺.

-

Instrument: A Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.

-

Analysis: The measured m/z value is compared to the theoretical m/z for the proposed formula, C₂₀H₁₉FN₂O₄.

Expected Data:

| Parameter | Value |

| Molecular Formula | C₂₀H₁₉FN₂O₄ |

| Exact Mass | 370.1330 |

| Expected [M+H]⁺ | 371.1408 |

A measured mass within 5 ppm of the theoretical value provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Causality: By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation pathways. For this molecule, the most likely fragmentation is the cleavage of the benzyl groups.

Experimental Protocol:

-

Instrument: A triple quadrupole, ion trap, or Q-TOF instrument capable of MS/MS.

-

Procedure: Isolate the ion at m/z 371.14 and apply collision energy to induce fragmentation.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Interpretation: The primary fragmentation is expected to be the loss of a 4-methoxybenzyl group, which is a stable benzylic cation (m/z 121).[11][12] This is a highly characteristic fragmentation for benzyl-substituted compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

Causality: FTIR spectroscopy identifies the types of chemical bonds (functional groups) present in a molecule by their characteristic absorption of infrared radiation. This technique quickly confirms the presence of key structural motifs.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.

-

Sample: A small amount of the solid compound is placed directly on the ATR crystal.

-

Analysis: The spectrum is recorded in the 4000-400 cm⁻¹ range.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Alkene |

| ~2950-2850 | C-H stretch | Methylene & Methoxy |

| ~1710 & ~1660 | C=O stretch | Uracil Carbonyls |

| ~1610 & ~1510 | C=C stretch | Aromatic Rings |

| ~1250 | C-O stretch | Aryl Ether (Methoxy) |

| ~1180 | C-N stretch | Pyrimidine Ring |

| ~1100 | C-F stretch | Carbon-Fluorine Bond |

The presence of strong carbonyl peaks and the characteristic aromatic and ether stretches would be consistent with the proposed structure.[13]

Single-Crystal X-ray Diffraction: The Definitive Proof

Causality: While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray diffraction provides the only direct, unambiguous, three-dimensional map of the atoms in a molecule.[14] It is the gold standard for structure proof.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step. Slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane, chloroform/methanol) is a common method.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map and refine the atomic positions, yielding a complete 3D structure.

Expected Outcome: The refined crystal structure will show the precise bond lengths, bond angles, and connectivity of all atoms, including the relative positions of the two 4-methoxybenzyl groups on the N1 and N3 atoms of the 5-fluorouracil ring. This provides irrefutable confirmation of the compound's identity and regiochemistry.

Conclusion: A Self-Validating System

References

-

Maxwell, R. J., et al. "In Vivo 19F NMR Spectroscopy of the Antimetabolite 5-fluorouracil and Its Analogues. An Assessment of Drug Metabolism." PubMed, 1 Mar. 1990, [Link].

-

Salomon, A., et al. "Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines." Therapeutic Drug Monitoring, vol. 42, no. 4, 2020, pp. 540-547, [Link].

-

Hurd, R. E., and B. R. Reid. "NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A psi base pairing in the solution structure of transfer RNA." Nucleic Acids Research, vol. 4, no. 8, 1977, pp. 2747-55, [Link].

-

Hurd, R. E., and B. R. Reid. "NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA." PMC, [Link].

-

Kundu, B., et al. "Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil." PMC, [Link].

-

Malet-Martino, M. C., et al. "Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model." PubMed, [Link].

-

Sankaran, K., and S. B. Rai. "FTIR Study Of Thin Film Of Uracil On Silanised Glass Substrate Using Attenuated Total Reflection (ATR)." AIP Conference Proceedings, vol. 1391, no. 1, 2011, pp. 436-438, [Link].

-

Martiskainen, O., et al. "Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones." Rapid Communications in Mass Spectrometry, vol. 21, no. 23, 2007, pp. 3891-7, [Link].

-

Martino, R., et al. "Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy, for patients receiving chemotherapy with or without methotrexate pretreatment." Cancer Research, vol. 48, no. 6, 1988, pp. 1680-8, [Link].

-

Sierzputowska-Gracz, H., et al. "Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA." Biochemistry, vol. 26, no. 20, 1987, pp. 6244-51, [Link].

-

Heggie, G. D., et al. "Structures of 5-fluorouracil and its prodrugs." ResearchGate, [Link].

-

Geng, Y., et al. "Synthesis and Bioevaluation of 5-Fluorouracil Derivatives." Molecules, vol. 12, no. 1, 2007, pp. 114-124, [Link].

-

Al-Ammar, Z., et al. "Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring." White Rose Research Online, 3 Apr. 2023, [Link].

-

Unknown. "X-ray crystal structure and crystallographic numbering scheme for 5-FUBr." ResearchGate, [Link].

-

Gerig, J. T. "Fluorine NMR." University of California, Santa Barbara, [Link].

-

Hurd, R. E., and B. R. Reid. "NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A 'v base pairing in the solution structure of transfer RNA." ResearchGate, Aug. 1977, [Link].

-

Hokmabady, L., et al. "Structures of 5-fluorouracil (FU), cytosine (C), thymine (T), and uracil (U) bases." ResearchGate, [Link].

-

Ali, B., et al. "Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity." CrystEngComm, vol. 27, 2025, p. 5, [Link].

-

Gan, B. K., et al. "1 H-NMR and 13 C-NMR spectra of 5-FA." ResearchGate, [Link].

-

Unknown. "Mass Spectrometry: Aromatic Compound Fragmentation." JoVE, 5 Dec. 2024, [Link].

-

Unknown. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, [Link].

-

Kurt, B. Z., et al. "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent." Molecules, vol. 27, no. 20, 2022, p. 7004, [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism [pubmed.ncbi.nlm.nih.gov]

- 7. Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy, for patients receiving chemotherapy with or without methotrexate pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

The Strategic Design of 5-Fluorouracil Prodrugs: A Technical Guide to the Role of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Limitations of a Cornerstone Anticancer Agent

Since its synthesis in 1957, 5-fluorouracil (5-FU) has remained a fundamental chemotherapeutic agent, particularly in the treatment of solid tumors like colorectal, breast, gastric, and pancreatic cancers.[1][2] Its mechanism of action is well-established; as a pyrimidine analog, 5-FU is intracellularly converted into several active metabolites that exert cytotoxic effects through two primary pathways.[3][4] The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[4] Concurrently, the metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its normal processing and function.[3][5]

Despite its efficacy, the clinical utility of 5-FU is hampered by significant limitations.[2] Its hydrophilic nature leads to poor oral bioavailability and non-selective distribution, resulting in a narrow therapeutic window.[3] Severe side effects, including myelosuppression, cardiotoxicity, and gastrointestinal toxicity, are common.[2][6] Furthermore, a significant portion of administered 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) into the less active metabolite 5,6-dihydro-5-fluorouracil (5-DHFU), leading to variable drug exposure and the development of resistance.[7][8]

These challenges have driven the field of medicinal chemistry to develop prodrugs of 5-FU.[2][9] A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. The primary goals of 5-FU prodrug design are to enhance lipophilicity for better membrane permeability and oral absorption, improve tumor selectivity, and protect the drug from rapid enzymatic degradation, thereby widening its therapeutic index.[10][11][12]

This guide focuses on a specific N1, N3-disubstituted derivative, 1,3-Bis(4-methoxybenzyl)-5-fluorouracil , exploring its synthesis, chemical rationale, and its dual role as a potential prodrug and a key synthetic intermediate in medicinal chemistry.

Part 1: Synthesis and Physicochemical Characterization

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a direct N-alkylation of the parent 5-FU molecule. The protons on the N1 and N3 positions of the pyrimidine ring are acidic and can be removed by a suitable base, allowing for nucleophilic substitution.

Experimental Protocol: Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

This protocol is adapted from the procedure described by Lu et al. (2008).[8]

-

Reaction Setup: To an oven-dried, three-neck flask under an argon atmosphere, add 5-fluorouracil (1.0 eq) and potassium carbonate (K₂CO₃, 2.4 eq).

-

Solvation: Add anhydrous dimethylformamide (DMF) and stir the mixture for 1 hour. The mixture will form a thick gel.

-

Alkylation: Add additional DMF to facilitate stirring, followed by the addition of 4-methoxybenzyl bromide (3.0 eq).

-

Reaction Monitoring: Allow the reaction to stir for 24 hours at room temperature. Monitor the reaction's completion using thin-layer chromatography (TLC) with a 2:1 hexanes/ethyl acetate mobile phase.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield 1,3-Bis(4-methoxybenzyl)-5-fluorouracil as a white solid.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 897304-05-1 | [13][14][] |

| Molecular Formula | C₂₀H₁₉FN₂O₄ | [13][14] |

| Molecular Weight | 370.38 g/mol | [13][14] |

| Appearance | White Solid | [13] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [13] |

Synthesis Workflow Diagram

Sources

- 1. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 5. Prodrug enzymes and their applications in image-guided therapy of cancer: tracking prodrug enzymes to minimize collateral damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme/Prodrug Systems for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a Lipophilic Prodrug of 5-Fluorouracil with a Cholesterol Promoiety and Its Application to Liposomes [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

- 14. 897304-05-1|1,3-Bis(4-methoxybenzyl)-5-fluorouracil|1,3-Bis(4-methoxybenzyl)-5-fluorouracil|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to the Solubility of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, a key intermediate and a lipophilic derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and presents both known qualitative data and a predictive solubility profile across a range of common organic solvents. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the subject matter.

Introduction

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a synthetic derivative of 5-fluorouracil (5-FU), a cornerstone in the chemotherapy of various solid tumors for decades[1]. 5-FU's therapeutic efficacy is often hampered by its hydrophilic nature, which limits its ability to cross biological membranes and can lead to a challenging pharmacokinetic profile[2][3]. The addition of two 4-methoxybenzyl groups to the 5-FU core at the N1 and N3 positions, as in 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, significantly increases its lipophilicity. This modification is a common strategy in prodrug design to enhance membrane permeability and alter solubility, potentially leading to improved oral bioavailability or suitability for specific formulations[1][2][4].

Understanding the solubility of this compound in organic solvents is paramount for a multitude of applications in pharmaceutical sciences. From the synthesis and purification processes where it is handled as an intermediate[5][6], to the development of novel drug delivery systems, accurate solubility data is a critical parameter. It dictates the choice of solvents for reaction media, crystallization, and analytical method development, and is fundamental for creating formulations such as topical solutions, ointments, or parenteral dosage forms. This guide aims to provide a foundational understanding and a practical framework for approaching the solubility of this important 5-FU derivative.

Physicochemical Characterization

A molecule's solubility is intrinsically linked to its physicochemical properties. The key characteristics of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 897304-05-1 | [7][8][9] |

| Molecular Formula | C₂₀H₁₉FN₂O₄ | [7][9][] |

| Molecular Weight | 370.37 g/mol | [9] |

| Appearance | White Solid | [5][] |

| Melting Point | 126-128°C | [11] |

| IUPAC Name | 5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione | [9][] |

Structural Analysis and Polarity Prediction:

The chemical structure of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil reveals several key features that influence its solubility:

-

Large Aromatic System: The two benzyl groups contribute significantly to the molecule's size and nonpolar character, increasing its affinity for nonpolar and moderately polar solvents.

-

Polar Core: The fluorouracil ring contains several polar functionalities, including two amide-like carbonyl groups (C=O) and a fluorine atom. These groups are hydrogen bond acceptors.

-

Absence of Hydrogen Bond Donors: Unlike the parent 5-FU, the N1 and N3 protons have been replaced by the benzyl groups. This eliminates the possibility of the molecule acting as a hydrogen bond donor, which will significantly decrease its solubility in highly polar, protic solvents like water.

Overall, the molecule can be described as moderately polar with significant nonpolar character. Its solubility will be dictated by a balance between the polar interactions of the fluorouracil core and the nonpolar interactions of the large benzyl substituents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. For 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, this means its solubility will be a function of the solvent's ability to favorably interact with both its aromatic, nonpolar regions and its polar, electron-rich core.

-

Solvent Polarity: Solvents can be broadly classified as nonpolar, polar aprotic, and polar protic.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar methoxybenzyl groups via van der Waals forces. Solubility is expected to be limited due to the polar fluorouracil core.

-

Polar Aprotic Solvents (e.g., Chloroform, Ethyl Acetate, DMSO, DMF): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar C=O and C-F bonds of the solute. They lack acidic protons and cannot act as hydrogen bond donors. This class of solvents is predicted to be most effective, as they can solvate the polar core without being repelled by the lack of hydrogen bond donor sites on the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While they can accept hydrogen bonds from the solvent, the lack of donor sites on 1,3-Bis(4-methoxybenzyl)-5-fluorouracil and its large nonpolar surface area will likely lead to lower solubility compared to polar aprotic solvents.

-

-

Effect of Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solute and to disrupt the solvent-solvent interactions. An increase in temperature provides this energy, favoring the dissolution process.

Known and Predicted Solubility Profile

While quantitative data is scarce in the public domain, qualitative information and theoretical predictions provide a strong starting point for solvent selection.

Qualitative Solubility Data

The following table summarizes the currently available qualitative solubility data for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil.

| Solvent | Reported Solubility | Source(s) |

| Chloroform | Soluble / Slightly Soluble | [5][11][12] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Ethyl Acetate | Soluble / Slightly Soluble | [5][11][12] |

| Methanol | Slightly Soluble | [11] |

Predicted Solubility in a Range of Organic Solvents

Based on the theoretical principles discussed, the following table provides a predictive framework for the solubility of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil in a broader range of solvents. This is intended as a guide for initial solvent screening experiments.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Very Low | Polarity mismatch with the fluorouracil core. |

| Toluene | Low to Moderate | Aromatic nature may provide some interaction with benzyl groups. | |

| Polar Aprotic | Dichloromethane | Moderate to High | Good balance of polarity to solvate the core and nonpolarity. |

| Tetrahydrofuran (THF) | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor for the solvent. | |

| Acetone | Moderate | Ketone group is a good hydrogen bond acceptor. | |

| Acetonitrile | Low to Moderate | Highly polar, may not interact as favorably with nonpolar regions. | |

| Polar Protic | Isopropanol | Low to Moderate | Lower polarity than methanol may improve solubility. |

| Ethanol | Low | Similar to methanol, but slightly less polar. | |

| Water | Insoluble | High polarity and strong hydrogen bonding network of water. |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, this section provides a robust, step-by-step protocol for determining the equilibrium solubility of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. The method described is the isothermal shake-flask method, a gold standard for solubility measurement.

Diagram of the Experimental Workflow

Caption: Workflow for Quantitative Solubility Determination.

Materials and Equipment

-

1,3-Bis(4-methoxybenzyl)-5-fluorouracil (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Isothermal shaker bath or incubator with agitation

-

Calibrated positive displacement pipettes or volumetric flasks

-

Syringes (e.g., 1 mL or 5 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure solvent compatibility)

-

Quantification instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Quartz cuvettes (for UV-Vis) or appropriate HPLC vials

Saturated Solution Preparation (Shake-Flask Method)

-

Aliquot Solute: Add an excess amount of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point would be to add ~20-30 mg of the compound to 2 mL of solvent.

-

Add Solvent: Accurately dispense a known volume of the chosen solvent into the vial (e.g., 2.0 mL).

-

Seal and Equilibrate: Tightly seal the vial to prevent solvent evaporation. Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate: Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

Quantification of Solute Concentration

-

Sample Collection: After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method (determined in the next step). For example, a 1:100 dilution might be necessary.

-

Calibration Curve: Prepare a series of standard solutions of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil of known concentrations in the chosen solvent. Measure the analytical response (e.g., absorbance at a specific wavelength for UV-Vis, or peak area for HPLC) for each standard. Plot the response versus concentration to create a calibration curve. The curve must demonstrate linearity (e.g., R² > 0.995).

-

Sample Analysis: Measure the analytical response of the diluted, filtered sample from the saturated solution.

Data Analysis and Reporting

-

Calculate Concentration: Using the equation from the linear regression of the calibration curve, determine the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the original, undiluted saturated solution.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

The result is the equilibrium solubility of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil in the specific solvent at the tested temperature.

Practical Applications of Solubility Data

The experimentally determined solubility data for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil has direct and significant applications:

-

Process Chemistry: Guides the selection of optimal solvents for synthesis, workup, and purification (e.g., recrystallization), maximizing yield and purity.

-

Formulation Development: Essential for developing liquid formulations. For topical or parenteral routes, solubility in pharmaceutically acceptable solvents dictates the maximum achievable drug concentration.

-

Preclinical Studies: Informs the choice of vehicle for in vitro and in vivo studies to ensure the compound is fully dissolved at the required concentration.

-

Analytical Chemistry: Necessary for preparing stock solutions and standards for various analytical assays, including HPLC, NMR, and mass spectrometry.

Conclusion

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a lipophilic derivative of 5-FU with significant potential in drug development. While publicly available quantitative solubility data is limited, an understanding of its physicochemical properties and the theoretical principles of solubility allows for a robust predictive assessment. This guide has provided a qualitative and predictive solubility profile, and most importantly, a detailed experimental protocol to empower researchers to generate high-quality, quantitative data. Such data is indispensable for advancing the research and development of this promising compound.

References

-

BIOFOUNT. 897304-05-1|1,3-Bis(4-methoxybenzyl)-5-fluorouracil. [Link]

-

Pudlo, M., et al. (2010). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules, 15(1), 315-323. [Link]

-

Beall, H. D., et al. (1996). Topical delivery of 5-fluorouracil (5-FU) by 1,3-bisalkylcarbonyl-5-FU prodrugs. Journal of pharmaceutical sciences, 85(7), 743-747. [Link]

-

Martino, R., et al. (2002). The prodrugs of 5-fluorouracil. Current medicinal chemistry, 9(12), 1269-1291. [Link]

-

Beall, H. D., et al. (2003). Topical delivery of 5-fluorouracil (5-FU) by 3-alkylcarbonyloxymethyl-5-FU prodrugs. Journal of pharmaceutical sciences, 92(5), 1028-1036. [Link]

-

Zorrilla-Veloz, R. I., et al. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 67(4), 834-845. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3385, 5-Fluorouracil. [Link]

-

Jouyban, A., et al. (2020). Solubility and dissolution thermodynamics of 5-fluorouracil in (ethanol + water) mixtures. Journal of Molecular Liquids, 309, 113123. [Link]

-

Basile, L., et al. (2021). Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. Molecules, 26(11), 3163. [Link]

Sources

- 1. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topical delivery of 5-fluorouracil (5-FU) by 1,3-bisalkylcarbonyl-5-FU prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical delivery of 5-fluorouracil (5-FU) by 3-alkylcarbonyloxymethyl-5-FU prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. clinivex.com [clinivex.com]

- 9. 1,3-Bis(4-methoxybenzyl)-5-fluorouracil | LGC Standards [lgcstandards.com]

- 11. 1,3-Bis(4-methoxybenzyl)-5-fluorouracil | 897304-05-1 [m.chemicalbook.com]

- 12. 897304-05-1|1,3-Bis(4-methoxybenzyl)-5-fluorouracil|1,3-Bis(4-methoxybenzyl)-5-fluorouracil|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide on 1,3-Bis(4-methoxybenzyl)-5-fluorouracil as a 5-FU Prodrug Intermediate

Introduction: The Strategic Imperative for 5-Fluorouracil Prodrugs

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for several decades, demonstrating efficacy against a range of solid tumors, including colorectal, breast, and gastric cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, the clinical utility of 5-FU is often hampered by its significant drawbacks. These include a short biological half-life, non-selective toxicity leading to severe side effects like myelosuppression and gastrointestinal toxicity, and the development of drug resistance.[1][2]

To mitigate these challenges, the development of 5-FU prodrugs has been a major focus of research.[2][4] Prodrugs are inactive or less active precursors that are metabolically converted to the active drug in the body. This approach aims to improve the pharmacokinetic and pharmacodynamic properties of 5-FU, enhancing its therapeutic index by increasing tumor-specific delivery and reducing systemic toxicity.[1][5] A key strategy in the synthesis of many 5-FU prodrugs involves the temporary protection of the N1 and N3 positions of the uracil ring. This is where the intermediate, 1,3-Bis(4-methoxybenzyl)-5-fluorouracil , plays a pivotal role. This guide provides a comprehensive technical overview of this crucial intermediate, from its synthesis and characterization to its strategic application in the development of next-generation 5-FU prodrugs.

The Role and Rationale of the 4-Methoxybenzyl (PMB) Protecting Group

The selection of a suitable protecting group is critical in multi-step organic synthesis. The 4-methoxybenzyl (PMB) group is frequently employed to protect the nitrogen atoms in heterocyclic compounds like uracil for several compelling reasons:

-

Stability: The PMB group is stable under a variety of reaction conditions, including those involving nucleophilic and basic reagents, allowing for selective modifications at other positions of the 5-FU molecule.

-

Facile Cleavage: Despite its stability, the PMB group can be readily removed under specific and often mild oxidative or acidic conditions.[6][7][8][9] This selective deprotection is crucial for the eventual release of the active 5-FU.

-

Electronic Properties: The electron-donating methoxy group on the benzyl ring facilitates the cleavage of the C-N bond during deprotection, often leading to higher yields and cleaner reactions compared to an unsubstituted benzyl group.[6]

Synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil: A Step-by-Step Protocol

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a well-established procedure involving the N-alkylation of 5-fluorouracil.[10]

Experimental Protocol

Materials:

-

5-Fluorouracil (5-FU)

-

Potassium carbonate (K₂CO₃), anhydrous

-

4-Methoxybenzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried, three-neck flask under an argon atmosphere, add 5-fluorouracil (1.0 eq) and anhydrous potassium carbonate (2.4 eq).

-

Add anhydrous DMF to the flask and stir the mixture for 1 hour. The mixture may become a thick gel.

-

Add 4-methoxybenzyl bromide (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 2:1 hexanes/EtOAc eluent system.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 1:1 EtOAc/Hexanes eluent system to afford 1,3-Bis(4-methoxybenzyl)-5-fluorouracil as a white solid.[10]

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of an oven-dried flask and anhydrous DMF is crucial to prevent the hydrolysis of 4-methoxybenzyl bromide and to ensure the efficiency of the base, potassium carbonate.

-

Potassium Carbonate as Base: K₂CO₃ is a sufficiently strong base to deprotonate the N1 and N3 positions of 5-fluorouracil, forming the corresponding anions which then act as nucleophiles.

-

Excess Reagents: Using a slight excess of potassium carbonate and a larger excess of 4-methoxybenzyl bromide drives the reaction to completion, ensuring the dialkylation of 5-FU.

-

Purification: Silica gel chromatography is an effective method for separating the desired dialkylated product from any mono-alkylated byproducts and unreacted starting materials.

Physicochemical Characterization of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Accurate characterization of the synthesized intermediate is essential for quality control and for its use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉FN₂O₄ | [11][12] |

| Molecular Weight | 370.38 g/mol | [11][12] |

| Appearance | White Solid | [11] |

| Solubility | Chloroform, Dimethylformamide, DMSO, Ethyl Acetate | [11] |

| CAS Number | 897304-05-1 | [11][][14] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz) δ: 7.50 (m, 2H), 7.22 (m, 2H), 7.14 (d, J = 5.36 Hz, 1H), 6.89 (m, 2H), 6.85 (m, 2H), 5.10 (s, 2H), 4.83 (s, 2H), 3.81 (s, 3H), 3.79 (s, 3H).[10]

Conversion to 5-FU: The Deprotection Step

The ultimate purpose of synthesizing 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is to use it as a stable intermediate that can be readily converted to other derivatives or deprotected to yield a precursor to 5-FU. The removal of the PMB groups is a critical step.

Deprotection Protocol using Ceric Ammonium Nitrate (CAN)

Materials:

-

1,3-Bis(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (a derivative of the title compound)

-

Acetonitrile (CH₃CN)

-

Ceric Ammonium Nitrate (CAN)

-

Water

Procedure:

-

Dissolve the PMB-protected compound in acetonitrile.

-

Add ceric ammonium nitrate (CAN) followed by water.

-

Stir the reaction at room temperature for approximately 3 hours, monitoring for completion by TLC.

-

Evaporate the solvent.

-

Redissolve the resulting solid in water and wash with chloroform.

-

The aqueous layer, containing the deprotected product, can then be further processed.[10]

Alternative Deprotection with Trifluoroacetic Acid (TFA)

The PMB group can also be cleaved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA).[7][8][9] This method is particularly useful when the molecule contains other functional groups that are sensitive to oxidative conditions.

Visualization of Key Processes

Synthesis Workflow

Caption: Synthetic pathway for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil.

Deprotection to Release the Uracil Core

Caption: General deprotection scheme to liberate the 5-FU core.

Conclusion and Future Perspectives

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a fundamentally important intermediate in the development of novel 5-FU prodrugs. Its synthesis is straightforward and high-yielding, and the PMB protecting groups offer a balance of stability and facile cleavage that is advantageous for multi-step synthetic strategies. By temporarily masking the reactive N1 and N3 positions, this intermediate allows for the selective modification of other parts of the 5-FU molecule, enabling the creation of a diverse range of prodrugs with potentially improved therapeutic profiles. Future research in this area will likely continue to leverage this and similar intermediates to design and synthesize next-generation fluoropyrimidine-based anticancer agents with enhanced tumor targeting and reduced systemic toxicity.

References

- Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil.

- Synthesis and Bioevaluation of 5-Fluorouracil Deriv

- Synthesis of New 5-Fluorouracil Derivatives as Possible Prodrug for Targeting Cancer Cells.

- The prodrugs of 5-fluorouracil. PubMed.

- Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. DCU Research Repository.

- The Synthesis of Comb-Like Polymeric Prodrugs of 5-Fluorouracil Deriv

- S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry.

- Table of Contents. The Royal Society of Chemistry.

- 1,3-Bis(4-methoxybenzyl)

- CAS 897304-05-1 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. BOC Sciences.

- Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives.

- Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. MDPI.

- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.

- 1,3-Bis(4-methoxybenzyl)-5-fluorouracil. LGC Standards.

- 897304-05-1_1,3-Bis(4-methoxybenzyl)-5-fluorouracil. cas号查询.

- Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. PubMed Central.

- The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.

- The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna.

- Potent anticancer 5-fluorouracil pl

- A topological study of prodrugs of 5-fluorouracil.

- Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. PubMed.

- Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. PubMed Central.

- A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.

- Preparation of the 5-(4-((4-[18F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine as a Radioligand for Positron Emission Tomography Scanning of the Tyrosine Kinase B/C Receptor.

- A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides.

Sources

- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]

- 2. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. 1,3-Bis(4-methoxybenzyl)-5-fluorouracil | LGC Standards [lgcstandards.com]

- 14. 897304-05-1_1,3-Bis(4-methoxybenzyl)-5-fluorouracilCAS号:897304-05-1_1,3-Bis(4-methoxybenzyl)-5-fluorouracil【结构式 性质 英文】 - 化源网 [chemsrc.com]

molecular weight of "1,3-Bis(4-methoxybenzyl)-5-fluorouracil"

An In-Depth Technical Guide to 1,3-Bis(4-methoxybenzyl)-5-fluorouracil: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, a key synthetic intermediate in the development of advanced fluoropyrimidine-based therapeutic agents. While not an active pharmaceutical ingredient itself, its strategic design, featuring p-methoxybenzyl (PMB) protecting groups at the N1 and N3 positions of the 5-fluorouracil core, is critical for enabling specific chemical modifications that are otherwise challenging. This document details the compound's fundamental physicochemical properties, including its molecular weight of 370.37 g/mol , and provides a field-proven, step-by-step protocol for its synthesis and purification. Furthermore, it discusses the analytical techniques for its characterization and its principal application as a precursor in the synthesis of molecules like 5,6-dihydro-5-fluorouracil. This guide is intended for researchers, chemists, and drug development professionals engaged in the field of medicinal chemistry and oncology.

Introduction: The Clinical Context of 5-Fluorouracil and the Rationale for Derivatization

5-Fluorouracil (5-FU), first synthesized in 1957, remains a cornerstone of chemotherapy for treating solid tumors, particularly breast and colorectal cancers.[1][2] Its primary mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of deoxythymidine monophosphate, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[1]

Despite its efficacy, the clinical utility of 5-FU is often hampered by significant challenges. These include a short biological half-life, non-selective toxicity leading to severe side effects, and the development of drug resistance.[3][4] To overcome these limitations, medicinal chemists have focused on developing 5-FU derivatives and prodrugs.[3] A common strategy involves modifying the N1 and N3 positions of the pyrimidine ring to improve pharmacological properties.[3]

1,3-Bis(4-methoxybenzyl)-5-fluorouracil emerges as a crucial intermediate in this context.[1][5] By installing p-methoxybenzyl (PMB) groups on the N1 and N3 nitrogens, chemists can "protect" these reactive sites. This protection allows for selective chemical transformations on other parts of the 5-FU scaffold, such as the C5-C6 double bond, which would otherwise be difficult to achieve.[1] The PMB groups can later be removed under specific conditions to yield the final, modified fluoropyrimidine. Therefore, understanding the properties and synthesis of this intermediate is fundamental for the development of next-generation 5-FU-based therapies.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound begins with its structure and core physical properties. 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a white solid at room temperature.[5][] Its solubility profile indicates it is soluble in common organic solvents such as chloroform, dimethylformamide (DMSO), and ethyl acetate.[5][7]

Caption: Structural representation of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 370.37 g/mol | [8] |

| Molecular Formula | C₂₀H₁₉FN₂O₄ | [5][8][9] |

| CAS Number | 897304-05-1 | [5][7][8][9] |

| IUPAC Name | 5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione | [][8] |

| Appearance | White Solid | [5][] |

| Solubility | Chloroform, Dimethylformamide (DMF), DMSO, Ethyl Acetate |[5][7] |

Synthesis and Purification Protocol

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is achieved through a direct N,N'-dialkylation of 5-fluorouracil. The protocol described here is based on established laboratory methods.[1]

Causality and Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is used as a mild base to deprotonate the acidic N-H protons of the uracil ring, forming nucleophilic anionic nitrogen species that readily attack the electrophilic benzyl bromide.

-

Solvent (Anhydrous DMF): Anhydrous dimethylformamide is chosen as the solvent because it is polar and aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution reaction. The absence of water is critical to prevent hydrolysis of the benzyl bromide and competing side reactions.[1]

-

Purification (Silica Gel Chromatography): This technique is essential for separating the desired dialkylated product from any unreacted starting material, mono-alkylated intermediates, and other impurities, ensuring high purity of the final compound.[1]

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology [1]

-